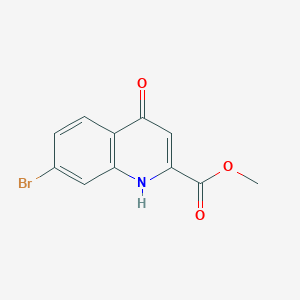
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. Quinoline derivatives, including this compound, have been extensively studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylate followed by esterification. One common method includes the reaction of 4-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to a ketone or reduced to a methoxy group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline ketones, and quinoline carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-hydroxyquinoline-2-carboxylate
- Xanthurenic acid
- Quinolobactin
- 3-hydroxyquinoline-2-carboxylic acid
- Kynurenic acid
Uniqueness
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
HNKLSMKAQAVMKQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















